molecular formula C15H10N2O4 B2414868 (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one CAS No. 866038-46-2

(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one

Cat. No. B2414868
CAS RN: 866038-46-2
M. Wt: 282.255
InChI Key: DSBYPNVFRAFCAS-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one, also known as HNI or nitroindolinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HNI is a highly reactive molecule that can undergo various transformations, making it a versatile tool for studying biological systems. In

Scientific Research Applications

Photoinduced Intramolecular Bifurcate Hydrogen Bond Formation

Research on derivatives of (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one has shown their capability to form unique photoinduced intramolecular bifurcate hydrogen bonds. This characteristic enables a range of applications in molecular chemistry, particularly in understanding and manipulating molecular interactions and structures under different conditions, such as UV irradiation (Sigalov, Shainyan, & Sterkhova, 2017).

Synthesis of Novel Biologically Active Compounds

Compounds related to (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one have been synthesized for potential use as eco-friendly fungicides and bactericides. These compounds exhibit significant pharmacodynamic significance, displaying comparable antimicrobial activity to standard fungicides and lower toxicity in male albino rats (Singh & Nagpal, 2005).

Crystal Structure Analysis and Bioassay Studies

Studies involving compounds structurally similar to (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one have focused on their crystal structure analysis. These analyses aid in the understanding of molecular interactions, particularly for applications in drug design and development. Additionally, bioassay studies have been conducted to evaluate these compounds as potential inhibitors of specific enzymes, which can have implications in pharmaceutical research (Al-Hourani et al., 2016).

Application in Molecular Docking and Bioassays

Compounds derived from (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one have been used in molecular docking studies to understand their interaction within the active sites of enzymes. These studies contribute to the design and synthesis of new drugs with specific biological targets, enhancing the effectiveness of drug therapy (Al-Hourani et al., 2016).

properties

IUPAC Name

(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-6-5-9(8-13(14)17(20)21)7-11-10-3-1-2-4-12(10)16-15(11)19/h1-8,18H,(H,16,19)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBYPNVFRAFCAS-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one

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